

An In-depth Technical Guide to Azido-PEG5-S-methyl ethanethioate

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Compound of Interest

Compound Name: Azido-PEG5-S-methyl
ethanethioate

Cat. No.: B11826113

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-S-methyl ethanethioate is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development.[1] As a polyethylene glycol (PEG)-based linker, it offers favorable properties such as enhanced solubility and reduced steric hindrance.[2][3] This molecule features two key functional groups: a terminal azide group and a methyl ethanethioate group.[4]

The azide moiety makes it a prime reagent for "click chemistry," a set of highly efficient and specific bio-orthogonal reactions.[2][5] Specifically, it can participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] Its most prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein ligand with an E3 ubiquitin ligase ligand.[4][6]

Structural Analysis and Physicochemical Properties

The structure of **Azido-PEG5-S-methyl ethanethioate** consists of a five-unit polyethylene glycol (PEG5) chain, which imparts hydrophilicity.[7] One end is capped with an azide (-N₃) group, and the other with an S-methyl ethanethioate group.

- IUPAC Name: S-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]ethanethioate[4]
- Canonical SMILES: CC(=O)SCCOCCOCCOCCOCCOCCCN=[N+]=[N-][4]

The key physicochemical properties of this linker are summarized in the table below.

Property	Value	Reference
CAS Number	1352221-64-7	[4]
Molecular Formula	C ₁₄ H ₂₇ N ₃ O ₆ S	[4]
Molecular Weight	365.45 g/mol	[4]
Appearance	Typically a solid or oil	N/A
Solubility	Soluble in DMSO, DMF, water (partially)	[8]

Applications in PROTAC Development

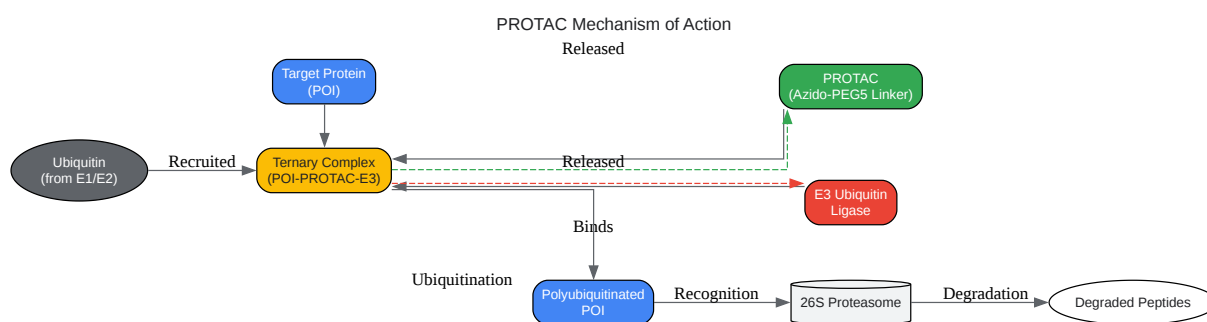
PROTACs are innovative therapeutic agents that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][9] A PROTAC molecule consists of two ligands connected by a linker; one binds the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9]

Azido-PEG5-S-methyl ethanethioate is an ideal linker for PROTAC synthesis due to the versatility of its azide group for click chemistry-based ligation.[4] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][7] The thioacetate group can be hydrolyzed to a thiol, providing another handle for conjugation if needed.

Mechanism of Action of PROTACs

The general mechanism for PROTAC-mediated protein degradation is a catalytic cycle involving the formation of a key ternary complex.

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a POI-PROTAC-E3 ligase ternary complex.
- **Ubiquitination:** Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.[10]
- **Proteasomal Degradation:** The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
- **Recycling:** The PROTAC molecule is released after ubiquitination and can engage another POI and E3 ligase, acting catalytically.



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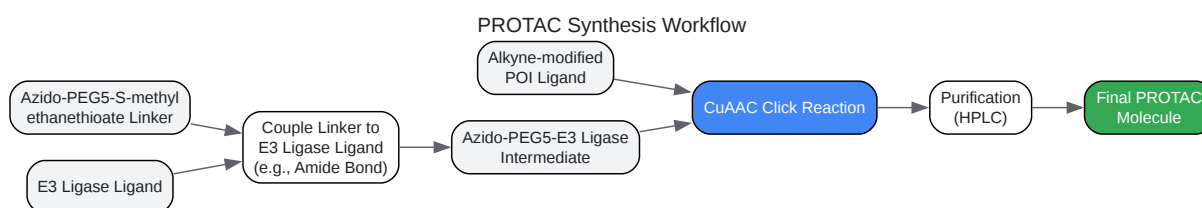
A diagram of the PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the synthesis and application of **Azido-PEG5-S-methyl ethanethioate**. Researchers should optimize conditions for their specific molecules and systems.

Representative Synthesis of a PROTAC via Click Chemistry

This protocol outlines the final ligation step for synthesizing a PROTAC using an alkyne-functionalized POI ligand and an E3 ligase ligand coupled to **Azido-PEG5-S-methyl ethanethioate**.



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Workflow for the synthesis of a PROTAC molecule.

Materials:

- Alkyne-functionalized POI ligand (1.0 eq)
- **Azido-PEG5-S-methyl ethanethioate** coupled to an E3 Ligase Ligand (1.0 eq)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, for aqueous systems)[8]
- Solvent: e.g., a mixture of t-BuOH/ H_2O or DMF[4]
- Nitrogen or Argon gas
- Purification supplies (preparative HPLC)

Procedure:

- **Reaction Setup:** In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the Azido-PEG5-E3 ligase conjugate (1.0 eq) in the chosen solvent system.[\[4\]](#)
- **Degassing:** Sparge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.[\[11\]](#)
- **Catalyst Preparation:** In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another, prepare an aqueous solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (e.g., 0.5 M). If using a ligand like THPTA, pre-mix it with the CuSO_4 solution.[\[8\]](#)
- **Reaction Initiation:** Add the sodium ascorbate solution (e.g., 0.2 eq) to the main reaction mixture, followed by the CuSO_4 solution (e.g., 0.1 eq).[\[4\]](#) The solution may change color, indicating the formation of the Cu(I) catalyst.
- **Incubation:** Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.[\[4\]](#)
- **Monitoring:** Monitor the reaction progress using LC-MS to observe the consumption of starting materials and the formation of the desired PROTAC product.
- **Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
- **Characterization:** Confirm the identity and purity of the final product using LC-MS and NMR.

Quantitative Reaction Parameters (Illustrative):

The efficiency of CuAAC reactions is generally high. The table below provides illustrative parameters based on typical literature values for similar conjugations.

Parameter	Typical Value/Condition	Reference
Reactant Ratio	1:1 (Azide:Alkyne)	[4]
Catalyst (CuSO ₄)	0.1 - 0.2 eq	[4][8]
Reducing Agent	0.2 - 0.5 eq (Sodium Ascorbate)	[4][8]
Solvent	DMF, tBuOH/H ₂ O (1:1), DMSO	[4][11]
Temperature	Room Temperature	[4]
Reaction Time	4 - 24 hours	[2][4]
Typical Yield	> 80%	[5]

Conclusion

Azido-PEG5-S-methyl ethanethioate is a versatile and powerful chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a flexible and solubilizing PEG spacer with a bio-orthogonal azide handle, makes it exceptionally well-suited for the modular synthesis of complex molecules like PROTACs.[7] The detailed protocols and structural understanding provided in this guide serve as a foundational resource for the effective application of this linker in developing next-generation therapeutics and chemical probes.

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